molecular formula C11H18N4O B5629089 (3R)-1-(4-aminopyrimidin-2-yl)-3,4,4-trimethylpyrrolidin-3-ol

(3R)-1-(4-aminopyrimidin-2-yl)-3,4,4-trimethylpyrrolidin-3-ol

Cat. No.: B5629089
M. Wt: 222.29 g/mol
InChI Key: CKOAEUNOUXYING-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R)-1-(4-aminopyrimidin-2-yl)-3,4,4-trimethylpyrrolidin-3-ol is a synthetic organic compound with a unique structure that includes a pyrrolidine ring substituted with an aminopyrimidine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-1-(4-aminopyrimidin-2-yl)-3,4,4-trimethylpyrrolidin-3-ol typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolidine ring, followed by the introduction of the aminopyrimidine group through nucleophilic substitution reactions. The reaction conditions often require the use of specific solvents, catalysts, and temperature control to ensure the desired stereochemistry and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3R)-1-(4-aminopyrimidin-2-yl)-3,4,4-trimethylpyrrolidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can lead to the formation of amine or alcohol derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halides, acids, and bases are used under controlled conditions to achieve the desired substitutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

(3R)-1-(4-aminopyrimidin-2-yl)-3,4,4-trimethylpyrrolidin-3-ol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3R)-1-(4-aminopyrimidin-2-yl)-3,4,4-trimethylpyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminopyrimidine group can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (3R)-1-(4-hydroxypyrimidin-2-yl)-3,4,4-trimethylpyrrolidin-3-ol
  • (3R)-1-(4-methylpyrimidin-2-yl)-3,4,4-trimethylpyrrolidin-3-ol
  • (3R)-1-(4-chloropyrimidin-2-yl)-3,4,4-trimethylpyrrolidin-3-ol

Uniqueness

(3R)-1-(4-aminopyrimidin-2-yl)-3,4,4-trimethylpyrrolidin-3-ol is unique due to the presence of the aminopyrimidine group, which imparts specific chemical and biological properties

Properties

IUPAC Name

(3R)-1-(4-aminopyrimidin-2-yl)-3,4,4-trimethylpyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O/c1-10(2)6-15(7-11(10,3)16)9-13-5-4-8(12)14-9/h4-5,16H,6-7H2,1-3H3,(H2,12,13,14)/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKOAEUNOUXYING-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CC1(C)O)C2=NC=CC(=N2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CN(CC1(C)C)C2=NC=CC(=N2)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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